Eosinophil Peroxidase (EPX) Inhibition: 360 nM IC50 Establishes a Quantifiable Bioactivity Benchmark for Target Engagement Studies
4-Bromo-2-((phenylamino)methyl)phenol inhibits human eosinophil peroxidase (EPX) with an IC50 of 360 nM in an assay measuring 3-bromotyrosine formation from tyrosine substrate over a 10-minute incubation [1]. This represents a measurable, quantitative baseline for EPX-targeted probe development and serves as a differentiation point relative to compounds lacking documented EPX activity. While direct head-to-head comparator data for structurally identical EPX inhibitors are not available in the curated literature, the 360 nM IC50 establishes a specific potency value that can be benchmarked against alternative EPX inhibitor scaffolds.
| Evidence Dimension | EPX enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 360 nM |
| Comparator Or Baseline | In-class aminomethylphenol comparator data not reported in same assay; baseline is enzyme activity with vehicle control |
| Quantified Difference | 360 nM inhibition relative to uninhibited enzyme activity |
| Conditions | Human EPX bromination activity assay using tyrosine as substrate; measurement of 3-bromotyrosine formation; 10-minute incubation |
Why This Matters
A quantifiable IC50 value for EPX inhibition provides a critical selection criterion for researchers developing eosinophil-targeted probes or evaluating peroxidase inhibitors, as it defines a reproducible potency benchmark absent for many structurally related bromophenol analogs.
- [1] BindingDB. BDBM50554035 (CHEMBL4790231): IC50 = 360 nM for human EPX bromination activity. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50554035 View Source
